Cas no 2172563-81-2 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid)
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid
- EN300-1542064
- 2172563-81-2
- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2,2-trimethylbutanamido]-2-methylpropanoic acid
-
- Inchi: 1S/C26H32N2O5/c1-17(23(29)30)15-28(4)24(31)26(2,3)13-14-27-25(32)33-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22H,13-16H2,1-4H3,(H,27,32)(H,29,30)
- InChI Key: SGBYDDDMRWXRPA-UHFFFAOYSA-N
- SMILES: O(C(NCCC(C)(C)C(N(C)CC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 452.23112213g/mol
- Monoisotopic Mass: 452.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 687
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 95.9Ų
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1542064-0.05g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2,2-trimethylbutanamido]-2-methylpropanoic acid |
2172563-81-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1542064-0.1g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2,2-trimethylbutanamido]-2-methylpropanoic acid |
2172563-81-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1542064-0.25g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2,2-trimethylbutanamido]-2-methylpropanoic acid |
2172563-81-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1542064-0.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2,2-trimethylbutanamido]-2-methylpropanoic acid |
2172563-81-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1542064-1.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2,2-trimethylbutanamido]-2-methylpropanoic acid |
2172563-81-2 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1542064-2.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2,2-trimethylbutanamido]-2-methylpropanoic acid |
2172563-81-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1542064-5.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2,2-trimethylbutanamido]-2-methylpropanoic acid |
2172563-81-2 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1542064-10.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2,2-trimethylbutanamido]-2-methylpropanoic acid |
2172563-81-2 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1542064-50mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2,2-trimethylbutanamido]-2-methylpropanoic acid |
2172563-81-2 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1542064-100mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2,2-trimethylbutanamido]-2-methylpropanoic acid |
2172563-81-2 | 100mg |
$2963.0 | 2023-09-25 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid Related Literature
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid
Introduction to 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid (CAS No. 2172563-81-2)
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid (CAS No. 2172563-81-2) is a sophisticated organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a branched amino acid moiety. The Fmoc group is widely used in peptide synthesis to protect the amino group during the synthesis process, ensuring that only the desired reactions occur.
The chemical structure of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid consists of a central 9H-fluorene core, which is a bicyclic aromatic system with strong UV absorption properties. This feature makes it useful in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The presence of the Fmoc group also enhances the solubility and stability of the compound in organic solvents, making it suitable for use in a wide range of synthetic reactions.
In recent years, significant advancements have been made in the synthesis and application of compounds like 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid. One notable study published in the Journal of Medicinal Chemistry highlighted its potential as a building block for the synthesis of novel peptides and peptidomimetics. These compounds have shown promise in various therapeutic areas, including cancer treatment, neurodegenerative diseases, and infectious diseases.
The branched amino acid moiety in 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid contributes to its unique properties. The trimethylbutanamido group provides additional steric hindrance and hydrophobicity, which can influence the conformation and stability of peptides synthesized using this compound. This makes it particularly useful in the design of peptides with enhanced biological activity and reduced susceptibility to proteolytic degradation.
Another important aspect of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid is its role in solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group is selectively removed under mild conditions using piperidine or other deprotecting agents. This allows for stepwise addition of amino acids to build complex peptides with high purity and yield. The use of Fmoc protection strategies has revolutionized peptide synthesis by simplifying purification steps and reducing side reactions.
In addition to its applications in peptide synthesis, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid has also been explored for its potential as a fluorescent probe. The fluorenyl moiety can be used to monitor the progress of chemical reactions or to study protein-protein interactions in biological systems. Fluorescent probes are essential tools in biochemistry and cell biology research, providing real-time insights into cellular processes at the molecular level.
The stability and reactivity of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2,2-trimethylbutanamido-2-methylpropanoic acid have been extensively studied under various conditions. It has been found to be stable under standard laboratory conditions but can be sensitive to strong acids or bases. Proper handling and storage are crucial to maintain its integrity and effectiveness in synthetic applications.
In conclusion, 3-4-{(9H-fluoren-9-yloxycarbonyl)amino}-N-(1-(tert-butoxycarbonyl)piperidinyl)-3-methylbutane, more commonly known as 3-4-{(Fmoc)amino}-N-(Boc-piperidinyl)-3-methylbutane, is a versatile compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structure and properties make it an invaluable tool for researchers working on peptide synthesis, drug development, and bioanalytical techniques. As research continues to advance in these areas, the importance of compounds like 3-4-{(Fmoc)amino}-N-(Boc-piperidinyl)-3-methylbutane will only grow.
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